molecular formula C9H16O4 B1279818 5-Tert-butoxy-5-oxopentanoic acid CAS No. 63128-51-8

5-Tert-butoxy-5-oxopentanoic acid

Cat. No. B1279818
CAS RN: 63128-51-8
M. Wt: 188.22 g/mol
InChI Key: VZHNAVSRNGLHRD-UHFFFAOYSA-N
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Patent
US08562945B2

Procedure details

A suspension of (9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate (4.30 g, 6.64 mmol), 10% Pd/C (1.0 g) and ammonium formate (4.0 g) in EtOH (70 mL) under a empty balloon was stirred at room temperature overnight. The reaction mixture was filtered through a pad of celite and washed with EtOAc. The solvent was evaporated to give (S)-4-(3-(S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (4.07 g, 70%) which was used without further purification. ESMS m/z: 432.3 (M/2+H)+.
Name
(9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C(NCCCC[C@@H](C(OC(C)(C)C)=O)NC(=O)N[C@H:20]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:21][CH2:22][C:23]([O:25]CC1C=CC=CC=1)=[O:24])OCC1C=CC=CC=1.C([O-])=O.[NH4+]>CCO.[Pd]>[C:36]([O:35][C:33](=[O:34])[CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([CH3:39])([CH3:37])[CH3:38] |f:1.2|

Inputs

Step One
Name
(9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Quantity
4.3 g
Type
reactant
Smiles
O=C(OCC1=CC=CC=C1)NCCCC[C@H](NC(N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C)=O)C(=O)OC(C)(C)C
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 325.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.